molecular formula C16H17NO6 B15179048 1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid CAS No. 94006-38-9

1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid

Cat. No.: B15179048
CAS No.: 94006-38-9
M. Wt: 319.31 g/mol
InChI Key: KQOISVWHDJYHLJ-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid is a complex organic compound with a unique structure that includes a naphthoic acid core substituted with hydroxy, methoxyethylamino, and oxoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Naphthoic Acid Derivatization: The starting material, naphthoic acid, undergoes derivatization to introduce the hydroxy group at the 1-position.

    Esterification: The final step involves the esterification of the hydroxy group with an oxoethoxy group, typically using an esterification reagent such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoethoxy group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthoic acid derivatives.

Scientific Research Applications

1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, while the oxoethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone: Similar structure but lacks the oxoethoxy group.

    1-Hydroxy-2-naphthoic acid: Similar core structure but lacks the amino and oxoethoxy groups.

    4-Amino-1-hydroxy-2-naphthoic acid: Similar structure but lacks the methoxyethyl and oxoethoxy groups.

Uniqueness

1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid is unique due to the presence of both the methoxyethylamino and oxoethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

94006-38-9

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

1-hydroxy-4-[2-(2-methoxyethylamino)-2-oxoethoxy]naphthalene-2-carboxylic acid

InChI

InChI=1S/C16H17NO6/c1-22-7-6-17-14(18)9-23-13-8-12(16(20)21)15(19)11-5-3-2-4-10(11)13/h2-5,8,19H,6-7,9H2,1H3,(H,17,18)(H,20,21)

InChI Key

KQOISVWHDJYHLJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O

Origin of Product

United States

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